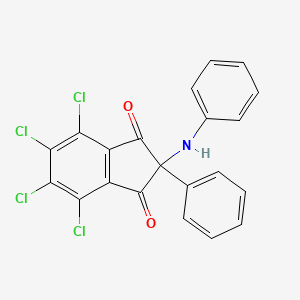
2-anilino-4,5,6,7-tetrachloro-2-phenyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-4,5,6,7-tetrachloro-2-phenyl-1H-indene-1,3(2H)-dione, commonly referred to as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a group of lipid compounds that mediate inflammation, pain, and fever.
Mecanismo De Acción
Diclofenac exerts its therapeutic effects by inhibiting the activity of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response, pain, and fever. Diclofenac also inhibits the activity of lipoxygenase enzymes, which are involved in the synthesis of leukotrienes, another group of lipid mediators of inflammation.
Biochemical and physiological effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of leukocyte migration and adhesion, the modulation of cytokine production, and the enhancement of nitric oxide production. It also has antioxidant properties, which may contribute to its anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is widely used in laboratory experiments due to its potent anti-inflammatory and analgesic effects, as well as its ability to modulate various biochemical and physiological processes. However, it has some limitations, including its potential toxicity, particularly in high doses or prolonged use, and its potential to interfere with other metabolic pathways.
Direcciones Futuras
There are several future directions for the research and development of diclofenac, including the investigation of its potential as an anticancer agent, the development of new formulations with improved pharmacokinetic properties, and the identification of new targets for its therapeutic activity. Additionally, the use of diclofenac in combination with other drugs or therapies may enhance its therapeutic potential and reduce its side effects.
Métodos De Síntesis
Diclofenac can be synthesized through a variety of methods, including the reaction of 2,6-dichloroaniline with 2,3-dichlorophenylacetic acid in the presence of thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride. The resulting product is then subjected to cyclization with sodium hydroxide or sodium bicarbonate, followed by oxidation with potassium permanganate or chromium trioxide.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its pharmacological properties and therapeutic potential in various disease conditions, including arthritis, migraine, dysmenorrhea, and postoperative pain. It has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis and inhibit angiogenesis in cancer cells.
Propiedades
IUPAC Name |
2-anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl4NO2/c22-15-13-14(16(23)18(25)17(15)24)20(28)21(19(13)27,11-7-3-1-4-8-11)26-12-9-5-2-6-10-12/h1-10,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEPOZRCQYUCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-4,5,6,7-tetrachloro-2-phenylindene-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

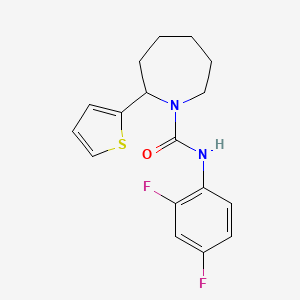
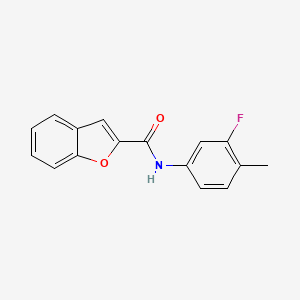
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)

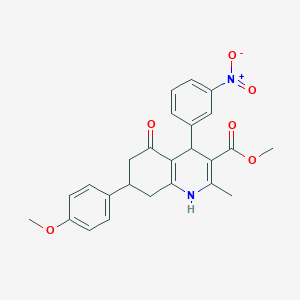
![N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine](/img/structure/B4929145.png)
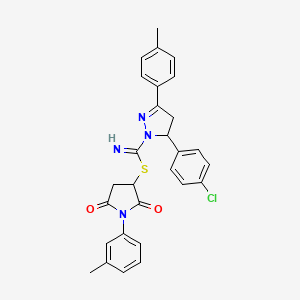
![1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B4929158.png)
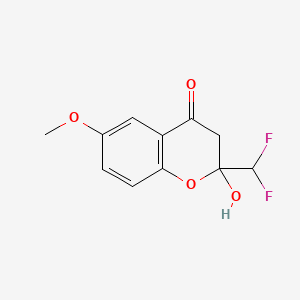
![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
![2-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4929178.png)
![2-(4-chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4929186.png)